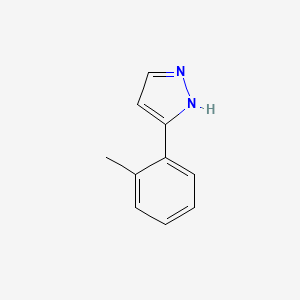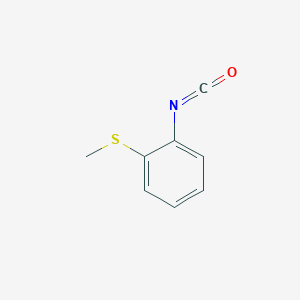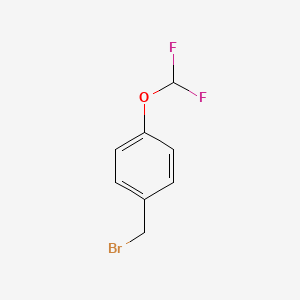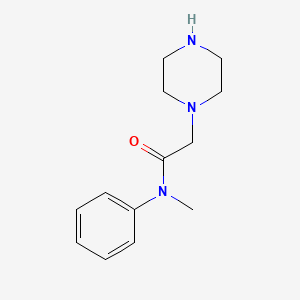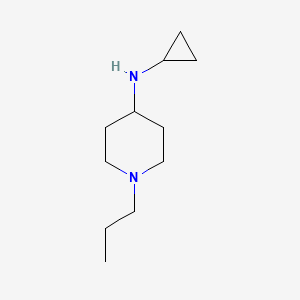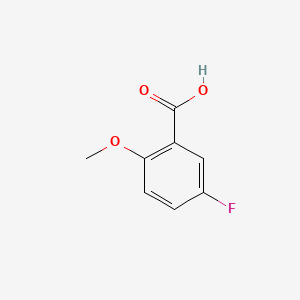
(9H-fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a fluorenyl group attached to a pyrrolidine ring via a carboxylate linkage. The molecular formula of this compound is C19H20N2O2, and it has a molecular weight of 308.37 g/mol .
作用机制
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or peptides in the body.
Mode of Action
It is known that the compound is an alanine derivative , which suggests that it may interact with biological systems in a similar way to the amino acid alanine
Biochemical Pathways
As an alanine derivative , it may be involved in protein synthesis or other processes related to amino acid metabolism. More research is needed to elucidate the specific pathways affected by this compound.
Result of Action
Given its use in proteomics research , it may influence protein synthesis or function, but further investigation is needed to confirm these effects.
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate typically involves the reaction of 9H-fluorene-9-methanol with 3-aminopyrrolidine-1-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
化学反应分析
Types of Reactions
(9H-fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile involved .
科学研究应用
(9H-fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate has several applications in scientific research, including:
相似化合物的比较
Similar Compounds
(9H-fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate hydrochloride: This compound is similar in structure but includes a hydrochloride group, which can affect its solubility and reactivity.
This compound acetate: Another similar compound with an acetate group, which can also influence its chemical properties.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various fields of research .
属性
IUPAC Name |
9H-fluoren-9-ylmethyl 3-aminopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c20-13-9-10-21(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWKNNDZLLBHEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373371 |
Source


|
| Record name | 1-N-Fmoc-3-aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
813412-37-2 |
Source


|
| Record name | 1-N-Fmoc-3-aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

